molecular formula C19H29NO3 B1668109 Butopiprine CAS No. 55837-15-5

Butopiprine

Cat. No. B1668109
CAS RN: 55837-15-5
M. Wt: 319.4 g/mol
InChI Key: MNBLDUWBHRTWEP-UHFFFAOYSA-N
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Description

Butopiprine is an antitussive drug.

Scientific Research Applications

1. Apoptosis Induction in Immune Cells

Butyric acid, a metabolite related to butopiprine, has been shown to induce apoptosis in various immune cells such as murine thymocytes, splenic T cells, and human Jurkat T cells. This process involves the suppression of T-cell viability and the induction of DNA fragmentation, suggesting potential applications in modulating immune responses and studying cell death mechanisms (Kurita-Ochiai, Fukushima, & Ochiai, 1997).

2. Potential Therapeutic Applications in Chronic Diseases

Butein, another compound related to butopiprine, has demonstrated effectiveness against several chronic diseases due to its antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective properties. These findings support the use of butein in managing various chronic conditions (Padmavathi et al., 2017).

3. Antidepressant-like Effects

Research has also indicated that Butea superba, a plant extract related to butopiprine, exhibits antidepressant-like effects in mice. This effect is mediated by restoring dysfunctions of the hypothalamic-pituitary-adrenal axis, synaptic plasticity-related signaling systems, and neurogenesis in the hippocampus (Mizuki et al., 2014).

4. Role in Cancer and Hemoglobinopathies Treatment

Butyric acid and its derivatives have been studied for their roles in treating colorectal cancer and hemoglobinopathies. The agent's ability to induce cell differentiation, apoptosis, and cell growth control indicates its potential as a biological response modifier in therapeutic contexts (Pouillart, 1998).

5. Impact on Autophagy in Gliomas

Tricyclic antidepressants, including butipiprine, have been investigated for their potential in inducing cell-lethal autophagy in gliomas, suggesting a new avenue for treatment strategies (Shchors, Massaras, & Hanahan, 2015).

6. Effect on Endocrine and Metabolic Disorders

Butyric acid derivatives have been shown to alleviate endoplasmic reticulum stress in mouse models of type 2 diabetes, offering insights into potential treatments for metabolic disorders (Özcan et al., 2006).

7. Antileishmanial Activity

Allopurinol, structurally related to butopiprine, exhibits effective antileishmanial properties in vitro, suggesting potential applications in the treatment of leishmaniasis (Marr & Berens, 1977).

8. Impact on Chemotherapy

Etoposide (VP-16-213), a drug related to butopiprine, has demonstrated effectiveness in treating various cancers, including testicular, lung cancers, lymphoma, and leukemia, providing insights into its potential role in chemotherapy (O'dwyer et al., 1985).

properties

CAS RN

55837-15-5

Product Name

Butopiprine

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-butoxyethyl 2-phenyl-2-piperidin-1-ylacetate

InChI

InChI=1S/C19H29NO3/c1-2-3-14-22-15-16-23-19(21)18(17-10-6-4-7-11-17)20-12-8-5-9-13-20/h4,6-7,10-11,18H,2-3,5,8-9,12-16H2,1H3

InChI Key

MNBLDUWBHRTWEP-UHFFFAOYSA-N

SMILES

CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2

Canonical SMILES

CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2

Appearance

Solid powder

Other CAS RN

55837-15-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Butopiprine;  Butopiprinum; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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